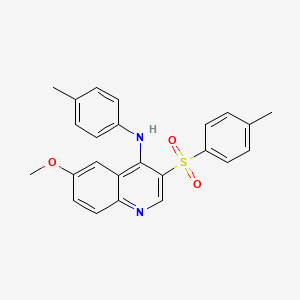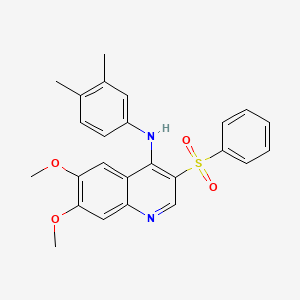
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine, often referred to as BMPQ, is an important organic compound with a wide range of applications in scientific research. It is a small molecule that can be synthesized in the lab, and is used in a variety of biochemical and physiological experiments. BMPQ has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine, focusing on six unique fields:
Anticancer Research
3-(Benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, inhibiting the proliferation of cancer cells. Studies have demonstrated its efficacy in inducing apoptosis (programmed cell death) in cancerous cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Applications
This compound has been investigated for its antimicrobial properties. It exhibits significant activity against a range of bacterial and fungal pathogens. The sulfonyl group in its structure enhances its ability to disrupt microbial cell walls and inhibit essential enzymes, making it a valuable compound in the development of new antibiotics .
Anti-inflammatory Agents
Research has indicated that 3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine possesses anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It has shown promise in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neuroprotection .
Antioxidant Properties
3-(Benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This antioxidant activity makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative damage in the body .
Photodynamic Therapy
This compound has been explored for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its unique chemical structure allows it to generate reactive oxygen species upon light activation, leading to the destruction of targeted cells. This application is particularly useful in treating localized cancers and certain skin conditions .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-17-8-6-7-16(13-17)25-23-20-14-18(29-2)11-12-21(20)24-15-22(23)30(26,27)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNLDPPIHVSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-6-methoxy-N-(3-methoxyphenyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)



![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6482343.png)
![2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6482347.png)
![N-[(3-methoxyphenyl)methyl]-4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide](/img/structure/B6482358.png)
![1-(2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one dihydrochloride](/img/structure/B6482364.png)